Evidence 1: Absence of Reported Bioactivity as a Selection Factor
As of the latest ChEMBL 20 release, 2-chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide (ZINC85541324) has no known bioactivity reported in any publication, and no clinical trial involvement has been detected . This contrasts sharply with structurally related thiazole-benzamide analogs that have been profiled against the Zinc-Activated Channel (ZAC), where compounds such as 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester demonstrated antagonist activity . The compound's 'clean slate' pharmacological profile makes it suitable for unbiased phenotypic or target-based screening campaigns where the absence of pre-existing activity annotations reduces the risk of confirmation bias in hit identification.
| Evidence Dimension | Number of bioactivity data points in ChEMBL |
|---|---|
| Target Compound Data | 0 (no known activity per ZINC/ChEMBL 20) |
| Comparator Or Baseline | Related thiazole-benzamide ZAC antagonist (2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester): active in ZAC antagonist assay |
| Quantified Difference | Target compound has zero annotated bioactivities vs. comparator with confirmed target engagement; represents an unexplored pharmacological space. |
| Conditions | ChEMBL 20 database curation; ZINC15 query. |
Why This Matters
For procurement, this negative data defines the compound as a true screening probe rather than a pre-characterized tool compound, guiding users toward de novo discovery applications rather than target-specific assays.
- [1] ZINC15 Database. ZINC85541324: 2-chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide. Activity summary: 'There is no known activity for this compound.' UCSF. View Source
- [2] Scott, C. A., et al. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Bioorganic & Medicinal Chemistry, 2021. View Source
